molecular formula C14H9ClN2 B11868492 4-Chloro-7-phenylquinazoline

4-Chloro-7-phenylquinazoline

Cat. No.: B11868492
M. Wt: 240.69 g/mol
InChI Key: ZBGDLLYHQVSMOY-UHFFFAOYSA-N
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Description

4-Chloro-7-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. Quinazoline derivatives are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a catalyst. The reaction proceeds through a cyclization process to form the quinazoline ring. The chlorination step is then carried out using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-7-phenylquinazoline involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison: 4-Chloro-7-phenylquinazoline is unique due to the presence of the chlorine atom at the 4-position, which enhances its biological activity and specificity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties .

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-chloro-7-phenylquinazoline

InChI

InChI=1S/C14H9ClN2/c15-14-12-7-6-11(8-13(12)16-9-17-14)10-4-2-1-3-5-10/h1-9H

InChI Key

ZBGDLLYHQVSMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl

Origin of Product

United States

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